C16-Sphingosine-1-phosphate

Description

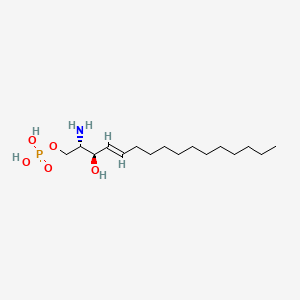

Structure

3D Structure

Properties

IUPAC Name |

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHNJQKWEMCXAD-YYZTVXDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biological Function of C16-Sphingosine-1-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that governs a wide array of cellular processes, including proliferation, apoptosis, migration, and inflammation. While much of the research has focused on the canonical C18-S1P, emerging evidence highlights the distinct biological roles of S1P species with varying acyl chain lengths. This technical guide provides an in-depth exploration of the biological functions of C16-Sphingosine-1-Phosphate (C16-S1P), a less abundant but functionally significant variant. This document will detail its involvement in signaling pathways, particularly in the context of cancer, and provide methodologies for its study.

The Sphingolipid Rheostat: C16-Ceramide and C16-S1P

The cellular balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. C16-ceramide, a precursor to C16-S1P, is synthesized by Ceramide Synthase 6 (CerS6). This specific ceramide species has been shown to exhibit pro-apoptotic effects, often in opposition to the functions of S1P.

Opposing Roles in Cell Growth and Apoptosis

In breast cancer cells, overexpression of CerS6 leads to an increase in C16-ceramide levels, which in turn reduces the phosphorylation of key pro-survival proteins such as Akt and S6 kinase, ultimately inhibiting cell proliferation.[1] Conversely, the addition of general S1P promotes the phosphorylation of mTOR, a central regulator of cell growth.[1] This dynamic interplay underscores the importance of the balance between C16-ceramide and S1P in controlling cell fate.

Signaling Pathways of C16-S1P

While often discussed in the context of its balance with C16-ceramide, C16-S1P is a signaling molecule in its own right, exerting its effects through both intracellular and extracellular mechanisms.

Receptor-Mediated Signaling

Like other S1P species, C16-S1P can bind to and activate a family of five G protein-coupled receptors (S1PR1-5). The specific receptor subtype engaged, and the downstream signaling cascade activated, can vary depending on the cell type and the acyl chain length of the S1P molecule. A C16-S1P derivative has been shown to bind to S1P1, S1P2, and S1P3 receptors with affinities comparable to that of the canonical C18-S1P, suggesting it can activate similar downstream pathways.[2] Activation of these receptors can lead to the modulation of various signaling cascades, including the PI3K/Akt, MAPK, and Rho GTPase pathways, which are integral to cell survival, proliferation, and migration.[3]

Role in Cancer and Immunogenic Cell Death

Recent studies have begun to unravel the specific roles of different S1P species in cancer biology. Elevated levels of d16:1 S1P (a C16 variant) have been detected in patients with renal cell carcinoma and other cancers, suggesting a potential pro-carcinogenic role.[4]

In the context of colorectal cancer, the sphingolipid rheostat involving C16:0 ceramide and S1P plays a crucial role in regulating immunogenic cell death (ICD). ICD is a form of apoptosis that elicits an anti-tumor immune response. Inhibition of sphingosine (B13886) kinases, the enzymes that produce S1P from sphingosine, leads to an accumulation of ceramide and enhances the induction of ICD.[4] Specifically, C16:0 ceramide is required for the cell surface exposure of calreticulin (B1178941), a key "eat-me" signal for dendritic cells that initiates the anti-tumor immune response.[4] Conversely, intracellular S1P, including presumably C16-S1P, acts as a pro-survival signal that suppresses ICD.[4]

Modulation of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. S1P is a known activator of the mTOR pathway.[1] The interplay between C16-ceramide and S1P is evident in the regulation of mTOR signaling. Overexpression of CerS6, leading to increased C16-ceramide, inhibits mTOR signaling, while the addition of S1P has the opposite effect.[1] This suggests that the localized production of C16-S1P from C16-ceramide can act as a critical switch to promote cell growth and survival through mTOR activation.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of C16-S1P and its precursors.

Table 1: Receptor Binding Affinities of a C16-S1P Derivative

| Receptor | Relative Binding Affinity (%) compared to C18-S1P |

| S1P1 | 115% |

| S1P2 | 103% |

| S1P3 | 83% |

Data from a study on a C16-S1P derivative in CHO cells.[5]

Table 2: Impact of Sphingolipid Modulation on Immunogenic Cell Death in DLD-1 Colon Cancer Cells

| Treatment | Mean Fluorescence Intensity (MFI) of Ecto-Calreticulin |

| ABT/AZD (inducers of ICD) | 452.0 |

| ABT/AZD in SphK1 overexpressing cells | 127.3 |

| ABT/AZD + PF-543 (SphK1 inhibitor) | 623.8 |

| ABT/AZD + PF-543 in SphK1 overexpressing cells | 142.8 |

Data represent the cell surface exposure of calreticulin (ectoCRT), a marker of ICD. A higher MFI indicates greater immunogenicity.[4]

Experimental Protocols

Protocol 1: Quantification of C16-Sphingosine-1-Phosphate by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of C16-S1P in biological samples.

1. Sample Preparation (Lipid Extraction): a. Homogenize cells or tissues in a suitable buffer. b. Add an internal standard (e.g., C17-S1P) to each sample to correct for extraction efficiency. c. Perform a liquid-liquid extraction using a chloroform/methanol (B129727)/water mixture (e.g., Bligh-Dyer or Folch method). d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).

2. Liquid Chromatography (LC): a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: methanol or acetonitrile (B52724) with 0.1% formic acid). c. The gradient should be optimized to achieve good separation of C16-S1P from other lipid species.

3. Tandem Mass Spectrometry (MS/MS): a. Use an electrospray ionization (ESI) source in positive ion mode. b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. c. Set the specific precursor-to-product ion transition for C16-S1P (e.g., m/z 352.3 → 264.3) and the internal standard. d. Optimize collision energy and other MS parameters for maximum sensitivity.

4. Data Analysis: a. Generate a standard curve using known concentrations of a C16-S1P standard. b. Quantify the amount of C16-S1P in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Protocol 2: In Vitro Cell Treatment with C16-S1P

This protocol outlines a general procedure for treating cultured cells with C16-S1P to study its biological effects.

1. Preparation of C16-S1P Solution: a. C16-S1P is a lipid and requires a carrier for solubilization in aqueous cell culture media. b. Prepare a stock solution of C16-S1P in a suitable solvent like methanol or ethanol. c. For cell treatment, complex the C16-S1P with fatty acid-free bovine serum albumin (BSA). A common ratio is 1:1 or 4:1 (BSA:S1P). d. Briefly sonicate the C16-S1P/BSA complex to ensure proper mixing.

2. Cell Culture and Treatment: a. Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight. b. The following day, replace the culture medium with fresh medium containing the desired final concentration of the C16-S1P/BSA complex. c. Include a vehicle control (medium with BSA alone) in your experiment. d. Incubate the cells for the desired period (e.g., 15 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).

3. Downstream Analysis: a. After the treatment period, harvest the cells for downstream analysis. b. For signaling studies (e.g., Western blotting for phosphorylated proteins), lyse the cells immediately. c. For proliferation assays (e.g., MTT or BrdU incorporation), follow the specific assay protocol. d. For apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), process the cells according to the chosen method.

Visualization of Signaling Pathways and Workflows

Sphingolipid Metabolism and the C16-S1P Rheostat

Caption: The sphingolipid rheostat, highlighting the opposing roles of C16-ceramide and C16-S1P.

C16-S1P Signaling in Immunogenic Cell Death

Caption: Role of the C16-ceramide/S1P balance in regulating immunogenic cell death.

Experimental Workflow for LC-MS/MS Quantification of C16-S1Pdot

References

- 1. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into sphingosine-1-phosphate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Sphingolipid Signaling: An In-depth Technical Guide to Intracellular vs. Extracellular C16-S1P

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals dissecting the distinct signaling roles of C16-Sphingosine-1-Phosphate (C16-S1P) in intracellular and extracellular environments. This document provides a detailed overview of the core signaling pathways, quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding and catalyze therapeutic innovation.

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a diverse array of cellular processes, from proliferation and migration to survival and inflammation. While the canonical d18:1 S1P has been the subject of extensive research, emerging evidence highlights the unique biological significance of S1P species with varying acyl chain lengths, such as C16-S1P. This technical guide delves into the distinct signaling paradigms of C16-S1P, contrasting its intracellular actions with its extracellular receptor-mediated effects. Understanding these differences is paramount for the targeted development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and fibrotic conditions.

Core Concepts: The Dichotomy of C16-S1P Signaling

C16-S1P, derived from the metabolism of C16-ceramide, operates through two distinct geographical and mechanistic frameworks:

-

Extracellular "Inside-Out" Signaling: Intracellularly synthesized C16-S1P can be exported to the extracellular space via transporters such as Spinster homolog 2 (SPNS2) and various ATP-binding cassette (ABC) transporters.[1][2] Once outside the cell, it functions as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[3][4] The specific receptor subtypes expressed on a cell dictate the downstream signaling cascades and the ultimate physiological response.

-

Intracellular Signaling: C16-S1P can also exert its effects within the cell, acting as a second messenger. These intracellular actions can be independent of cell surface receptor activation and may involve direct interactions with intracellular proteins to modulate their activity.[5][6]

This guide will systematically explore these two signaling modalities, providing the necessary data and protocols to investigate them effectively.

Quantitative Data Summary

The following tables summarize key quantitative data comparing intracellular and extracellular C16-S1P signaling, providing a framework for experimental design and interpretation.

| Parameter | Extracellular C16-S1P Signaling | Intracellular C16-S1P Signaling | References |

| Typical Concentration for Effect | Nanomolar (nM) range | Micromolar (µM) range | [7][8] |

| Primary Effector Molecules | S1P Receptors (S1P₁₋₅) | Direct binding to intracellular proteins (e.g., PKC zeta) | [1][3] |

| Key Signaling Pathways | G-protein coupled pathways (e.g., Rho/ROCK, PI3K/Akt, mTOR) | Direct enzyme activation (e.g., lipolysis) | [1][9][10] |

| S1P Species | Receptor Target | Cellular Effect | Quantitative Measurement | References |

| d16:1 S1P | S1P₂ | Induction of Connective Tissue Growth Factor (CTGF) in renal cell carcinoma cells | Highest induction compared to d18:1 and d20:1 S1P. | [7][11] |

| S1P (general) | S1P₂ | Activation of mTOR signaling in breast cancer cells | Dose-dependent increase in mTOR phosphorylation (pSer2448). | [10][12] |

| C16-Ceramide | (Precursor to C16-S1P) | Inhibition of mTOR signaling in breast cancer cells | Dose-dependent decrease in mTOR phosphorylation (pSer2448). | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to rigorously investigate C16-S1P signaling.

Quantification of C16-S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the precise measurement of different S1P species, including C16-S1P, in biological samples.

Materials:

-

Internal standard (e.g., C17-S1P)

-

Methanol (B129727) (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

For plasma or serum: To 100 µL of sample, add a known amount of internal standard.

-

For tissues: Homogenize the tissue in PBS and add the internal standard.

-

-

Lipid Extraction (Folch Method):

-

Add 2:1 chloroform:methanol to the sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the different S1P species using a suitable C18 reverse-phase column and a methanol/water gradient containing formic acid.

-

Detect and quantify the specific S1P species using multiple reaction monitoring (MRM) in positive ion mode. The mass transition for d16:1 S1P would be m/z 352.3 → 264.3.

-

S1P Receptor Binding Assay

This protocol is used to determine the binding affinity of C16-S1P to specific S1P receptors.

Materials:

-

Cell membranes expressing the S1P receptor of interest

-

Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P)

-

Unlabeled C16-S1P and d18:1 S1P

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled S1P, and varying concentrations of unlabeled competitor S1P (either C16-S1P or d18:1 S1P).

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).

Transwell Migration Assay

This assay measures the chemotactic response of cells to extracellular C16-S1P.

Materials:

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Cell culture medium with low serum

-

Chemoattractant (C16-S1P or d18:1 S1P)

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet or DAPI)

Procedure:

-

Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant (e.g., 100 nM C16-S1P) to the lower chamber.

-

Cell Seeding: Resuspend cells in low-serum medium and add them to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them.

-

Quantification: Count the number of migrated cells in several microscopic fields for each membrane. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: Extracellular C16-S1P signaling pathway.

Caption: Intracellular C16-S1P synthesis and signaling.

Caption: Workflow for C16-S1P quantification.

Concluding Remarks and Future Directions

The study of C16-S1P signaling is a rapidly evolving field with profound implications for human health and disease. This technical guide provides a foundational framework for researchers to explore the distinct roles of intracellular and extracellular C16-S1P. While significant progress has been made, several key questions remain. Future research should focus on:

-

Comprehensive Receptor Affinity Profiling: Determining the binding affinities of C16-S1P for all five S1P receptor subtypes in comparison to d18:1 S1P is crucial for understanding its specific extracellular effects.

-

Elucidating Intracellular Targets: Identifying and validating additional direct intracellular binding partners of C16-S1P will provide a more complete picture of its receptor-independent signaling.

-

Defining Concentration Gradients: Precise measurements of intracellular and extracellular C16-S1P concentrations in various cell types and tissues will be critical for understanding the physiological relevance of its dual signaling roles.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of modulating C16-S1P signaling pathways for the benefit of patients worldwide.

References

- 1. Intracellular Sphingosine‐1‐Phosphate Induces Lipolysis Through Direct Activation of Protein Kinase C Zeta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Sphingosine-1-phosphate induced mTOR-activation is mediated by the E3-ubiquitin ligase PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of anti-proliferative connective tissue growth factor expression in Wilms tumor cells by sphingosine 1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on C16-Sphingosine-1-Phosphate Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that orchestrates a multitude of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1] The diverse expression patterns and downstream signaling cascades of these receptors underscore their importance in physiology and pathophysiology, making them attractive targets for therapeutic intervention in areas such as autoimmune diseases, inflammation, and cancer.[2][3]

C16-Sphingosine-1-phosphate (C16-S1P) is a naturally occurring analog of S1P, characterized by a 16-carbon sphingoid backbone. The length of the acyl chain in sphingolipids can influence their biological activity, and understanding the specific binding affinities of different S1P analogs is crucial for the development of selective receptor modulators. This technical guide provides a comprehensive overview of the binding affinity of C16-S1P for S1P receptors, details of the experimental protocols used to determine these affinities, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50). While direct quantitative binding data for C16-S1P across all S1P receptor subtypes is limited in publicly available literature, its affinity relative to the endogenous ligand S1P has been reported for S1P₁, S1P₂, and S1P₃ receptors in Chinese Hamster Ovary (CHO) cells.

To provide a quantitative perspective, the following table presents the reported relative affinities of C16-S1P and provides estimated quantitative values based on the known binding affinities and potencies of S1P for its receptors. It is important to note that the values for S1P can vary between studies due to different experimental conditions. The presented S1P values are a representative compilation from multiple sources to allow for the estimation of C16-S1P binding parameters.

| Receptor | Ligand | Binding Affinity/Potency (nM) | Data Type | Reference |

| S1P₁ | S1P | ~8 (Kd) | Experimental | [4] |

| C16-S1P | ~7.0 (Kd) | Estimated | Calculated | |

| S1P₂ | S1P | ~27 (Kd) | Experimental | [4] |

| C16-S1P | ~26.2 (Kd) | Estimated | Calculated | |

| S1P₃ | S1P | ~200 (EC50) | Experimental | [3] |

| C16-S1P | ~241.0 (EC50) | Estimated | Calculated | |

| S1P₄ | S1P | ~56 (EC50) | Experimental | [2] |

| C16-S1P | Not Available | - | - | |

| S1P₅ | S1P | ~4.4 (EC50) | Experimental | [2] |

| C16-S1P | Not Available | - | - |

Disclaimer: The quantitative values for C16-S1P are estimates calculated based on the reported relative affinities (115% for S1P₁, 103% for S1P₂, and 83% for S1P₃ relative to S1P) and the provided S1P binding data. These values should be considered as approximations and require experimental validation.

Experimental Protocols

The determination of ligand-receptor binding affinities is fundamental to drug discovery and pharmacological research. Two common and robust methods for studying GPCRs like the S1P receptors are radioligand binding assays and GTPγS binding assays.

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to its receptor.[5] A competitive binding assay format is often used to determine the affinity of a non-radiolabeled compound (like C16-S1P).

Objective: To determine the binding affinity (Ki) of C16-S1P for S1P receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells overexpressing a specific human S1P receptor subtype (S1P₁₋₅).

-

Radioligand: [³²P]S1P or [³³P]S1P.

-

Non-labeled C16-S1P and S1P (for standard curve and competition).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture CHO or HEK293 cells expressing the S1P receptor of interest. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A serial dilution of unlabeled C16-S1P or S1P (for the standard curve). For determining non-specific binding, a high concentration of unlabeled S1P is used.

-

Cell membranes (typically 5-20 µg of protein per well).

-

Radioligand ([³²P]S1P or [³³P]S1P) at a concentration close to its Kd.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor (C16-S1P). The IC50 value (the concentration of C16-S1P that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins coupled to a GPCR upon agonist binding.[3] It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Objective: To determine the potency (EC50) and efficacy of C16-S1P in activating G proteins coupled to S1P receptors.

Materials:

-

Cell membranes from cells overexpressing a specific S1P receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP (to ensure the G protein is in its inactive state at the start).

-

C16-S1P.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare serial dilutions of C16-S1P.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

Cell membranes.

-

Serial dilutions of C16-S1P.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Dry the filter plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the C16-S1P concentration. The EC50 value, which is the concentration of C16-S1P that produces 50% of the maximal response, can be determined from the resulting dose-response curve.

S1P Receptor Signaling Pathways

Upon binding of an agonist like C16-S1P, S1P receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The five S1P receptor subtypes couple to different G protein families, resulting in a diverse range of cellular responses.

-

S1P₁: Primarily couples to Gᵢ, leading to the activation of the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation. Gᵢ activation also inhibits adenylyl cyclase, decreasing cAMP levels.

-

S1P₂ and S1P₃: These receptors exhibit more promiscuous G protein coupling, interacting with Gᵢ, Gᵩ, and G₁₂/₁₃.[4] Gᵩ activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G₁₂/₁₃ activation stimulates the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration.

-

S1P₄ and S1P₅: These receptors couple to Gᵢ and G₁₂/₁₃.[4]

Conclusion

C16-Sphingosine-1-phosphate demonstrates significant binding affinity for at least the S1P₁, S1P₂, and S1P₃ receptors, with potencies comparable to the endogenous ligand S1P. The lack of comprehensive quantitative data for all five receptor subtypes highlights an area for future research that is critical for a complete understanding of the pharmacological profile of this S1P analog. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations. A thorough characterization of the binding affinities and functional activities of C16-S1P and other S1P analogs will be instrumental in the rational design of novel, subtype-selective S1P receptor modulators with improved therapeutic efficacy and reduced side effects.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Landscape of C16-Sphingosine-1-Phosphate Variants: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] The canonical form of S1P features an 18-carbon (d18:1) sphingoid backbone. However, recent advancements in analytical techniques have unveiled a diverse landscape of S1P variants with different carbon chain lengths. Among these, the 16-carbon (C16) variants of S1P are gaining significant attention for their unique biological activities and potential as therapeutic targets. This technical guide provides an in-depth overview of the discovery, signaling pathways, and analytical methodologies related to C16-S1P variants, tailored for researchers, scientists, and drug development professionals.

Discovery and Diversity of C16-Sphingosine-1-Phosphate Variants

The existence of sphingolipids with varying long-chain base (LCB) lengths, including C16 variants, has been known for some time, particularly in the central nervous system.[4] However, the functional significance of the phosphorylated C16 S1P variants has only recently begun to be elucidated. The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine with a fatty acyl-CoA. While palmitoyl-CoA (C16) is the primary substrate leading to the d18:1 backbone, SPT can also utilize myristoyl-CoA (C14), which results in the production of d16:1 S1P.[5] The overexpression of the SPT subunit SPTLC3 has been shown to favor the production of sphingolipids with a C16 sphingoid base.[4]

The primary C16-S1P variant that has been identified and characterized is d16:1 S1P . In addition to this unsaturated form, other potential C16 variants include the saturated dihydro-C16-S1P (d16:0 S1P) and phytosphingosine-based C16-S1P . The biological roles of these other C16 variants are still under active investigation.

Signaling Pathways of C16-S1P Variants

S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[6][7] The differential expression of these receptors on various cell types and their coupling to distinct downstream signaling pathways mediate the pleiotropic effects of S1P.[6] Emerging evidence suggests that C16-S1P variants can exhibit distinct receptor binding affinities and signaling outcomes compared to the canonical d18:1 S1P.

A notable discovery is the preferential signaling of d16:1 S1P through the S1P2 receptor .[5] This interaction has been shown to mediate the induction of connective tissue growth factor (CTGF), a pro-fibrotic and pro-tumorigenic factor, in renal cell carcinoma (RCC).[5] In RCC cells, d16:1 S1P was a more potent inducer of CTGF than d18:1 S1P, highlighting the functional divergence of these variants.[5] The signaling cascade downstream of S1P2 activation often involves the Rho/ROCK pathway, which can influence cell migration, cytoskeletal rearrangement, and proliferation.[6]

In contrast to the pro-inflammatory and pro-fibrotic signaling often associated with d18:1 S1P, some studies suggest that d16:1 S1P may have attenuating effects on inflammation.[8] This highlights the complexity and context-dependent nature of C16-S1P variant signaling.

The following diagram illustrates the generalized S1P metabolic and signaling pathway, with a specific focus on the generation of d16:1 S1P and its preferential signaling through S1P2.

References

- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

C16-Sphingosine-1-Phosphate: A Bioactive Lipid Mediator in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that governs a wide array of cellular processes, including proliferation, migration, survival, and inflammation. While the most abundant and extensively studied form of S1P contains an 18-carbon (d18:1) sphingoid backbone, recent research has shed light on the biological significance of atypical S1P variants with different carbon chain lengths. Among these, C16-sphingosine-1-phosphate (d16:1 S1P), featuring a 16-carbon sphingoid base, has emerged as a key player with distinct signaling properties and pathophysiological roles. This technical guide provides a comprehensive overview of C16-S1P as a bioactive lipid mediator, with a focus on its signaling pathways, quantitative data, and the experimental protocols used for its investigation.

C16-S1P Synthesis and Metabolism

The cellular levels of C16-S1P are tightly regulated by a series of enzymatic reactions. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). While this pathway primarily produces the C18 sphingoid base, the utilization of myristoyl-CoA can lead to the formation of the C16 backbone. Additionally, the salvage pathway can contribute to the generation of C16-sphingosine.

A key enzyme in the generation of C16-S1P's precursor is Ceramide Synthase 6 (CerS6), which preferentially utilizes palmitoyl-CoA to produce C16-ceramide. This C16-ceramide can then be sequentially acted upon by ceramidases to yield C16-sphingosine, which is subsequently phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form C16-S1P. The balance between C16-ceramide and C16-S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with C16-ceramide generally promoting apoptosis and C16-S1P favoring cell survival and proliferation.[1][2]

Signaling Pathways of C16-S1P

C16-S1P, like its C18 counterpart, exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of C16-S1P to these receptors initiates a cascade of intracellular signaling events that are dependent on the specific receptor subtype and the G proteins to which they couple.

A significant body of evidence points to the S1P2 receptor as a primary mediator of C16-S1P signaling, particularly in the context of renal cell carcinoma (RCC).[3] In this cell type, C16-S1P has been shown to be a potent inducer of Connective Tissue Growth Factor (CTGF), a pro-fibrotic and pro-angiogenic matricellular protein.[1][3] This induction is mediated through the activation of the RhoA/ROCK and JNK signaling pathways.[4] Furthermore, the Hippo signaling pathway effector YAP (Yes-associated protein) has been identified as a downstream target of S1P2 signaling, contributing to the regulation of gene expression.[5][6]

The signaling cascade initiated by C16-S1P binding to S1P2 can be summarized as follows:

-

Receptor Binding and G Protein Activation: C16-S1P binds to the S1P2 receptor, leading to the activation of associated heterotrimeric G proteins, particularly Gα12/13.

-

RhoA Activation: Activated Gα12/13 stimulates the guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase RhoA, leading to its activation.

-

ROCK Activation and Cytoskeletal Reorganization: Active RhoA binds to and activates Rho-associated kinase (ROCK), which in turn phosphorylates downstream targets involved in actin cytoskeleton reorganization and cell contraction.

-

YAP/TAZ Activation: The alterations in the actin cytoskeleton and mechanical tension lead to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and its paralog TAZ.

-

Gene Expression: In the nucleus, YAP/TAZ associate with TEAD transcription factors to drive the expression of target genes, including CTGF.

-

JNK Pathway Activation: In parallel, S1P2 activation can also lead to the stimulation of the c-Jun N-terminal kinase (JNK) pathway, which can also contribute to the regulation of gene expression.[4]

The balance of signaling through different S1P receptors is crucial, as S1P1 and S1P2 often have opposing effects. While C16-S1P-mediated S1P2 activation can promote pro-fibrotic and pro-carcinogenic outcomes in certain contexts, the broader physiological and pathological roles of C16-S1P are still under active investigation.

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of C16-S1P and its effects on cellular signaling.

Table 1: Receptor Activation by S1P Homologues

| Ligand | Receptor | Assay | EC50 (nM) | Reference |

| d16:1 S1P | S1P1 | TGFα-shedding | ~10 | [2] |

| d18:1 S1P | S1P1 | TGFα-shedding | ~10 | [2] |

| d16:1 S1P | S1P2 | TGFα-shedding | ~100 | [2] |

| d18:1 S1P | S1P2 | TGFα-shedding | ~10 | [2] |

| d16:1 S1P | S1P3 | TGFα-shedding | ~10 | [2] |

| d18:1 S1P | S1P3 | TGFα-shedding | ~10 | [2] |

Note: One study suggests d16:1 S1P is a less potent agonist at S1P2 than d18:1 S1P[2], while another indicates it is a more potent inducer of CTGF via S1P2[1][3]. This discrepancy warrants further investigation.

Table 2: Induction of Connective Tissue Growth Factor (CTGF) mRNA in A498 Renal Cell Carcinoma Cells

| Treatment (1 µM for 2h) | Fold Induction of CTGF mRNA (relative to control) | Reference |

| d16:1 S1P | ~12 | [7] |

| d18:1 S1P | ~7 | [7] |

| d20:1 S1P | ~5 | [7] |

Table 3: Concentration-Dependent Effect of S1P Homologues on CTGF mRNA Induction in A498 Cells

| Ligand | Concentration | Fold Induction of CTGF mRNA (relative to control) | Reference |

| d16:1 S1P | 1 nM | ~2 | [7] |

| 10 nM | ~5 | [7] | |

| 100 nM | ~9 | [7] | |

| 1 µM | ~12 | [7] | |

| d18:1 S1P | 1 nM | ~1.5 | [7] |

| 10 nM | ~3 | [7] | |

| 100 nM | ~5 | [7] | |

| 1 µM | ~7 | [7] | |

| d20:1 S1P | 1 nM | ~1.2 | [7] |

| 10 nM | ~2 | [7] | |

| 100 nM | ~3.5 | [7] | |

| 1 µM | ~5 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of C16-S1P.

Protocol 1: Quantification of C16-S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for S1P quantification and can be specifically tailored for C16-S1P.

1. Materials and Reagents:

-

C16-S1P standard (e.g., Avanti Polar Lipids)

-

Internal Standard (IS): C17-S1P or d7-S1P

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Tris-buffered saline (TBS), pH 7.5

-

Bovine serum albumin (BSA), 4% solution in water

-

Biological samples (plasma, serum, cell lysates, or tissue homogenates)

2. Sample Preparation:

-

Thaw biological samples on ice.

-

For plasma or serum: Dilute 10 µL of the sample with 55 µL of TBS.

-

For cell or tissue homogenates: Determine protein concentration and adjust to a consistent concentration with an appropriate lysis buffer.

-

Prepare a precipitation solution of methanol containing the internal standard (e.g., 20 nM C17-S1P).

-

To 65 µL of the diluted sample (or an equivalent volume of cell/tissue homogenate), add 200 µL of the cold precipitation solution.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 17,000 x g for 5 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.

-

The samples are now ready for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Flow Rate: 500 µL/min.

-

Gradient: Develop a suitable gradient to separate C16-S1P from other lipids and the internal standard. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

C16-S1P: Determine the specific precursor and product ion m/z values for C16-S1P.

-

Internal Standard (e.g., C17-S1P): Determine the specific precursor and product ion m/z values.

-

-

Optimize instrument parameters such as capillary voltage, gas flow rates, and collision energy for each analyte.

-

4. Data Analysis:

-

Generate a standard curve by analyzing known concentrations of C16-S1P standard spiked with a constant concentration of the internal standard.

-

Plot the peak area ratio of C16-S1P to the internal standard against the concentration of C16-S1P.

-

Perform a linear regression to obtain the equation of the standard curve.

-

Calculate the concentration of C16-S1P in the biological samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Ceramide Synthase 6 (CerS6) Activity Assay

This assay measures the activity of CerS6, the enzyme responsible for producing C16-ceramide.

1. Materials and Reagents:

-

Cell or tissue homogenates expressing CerS6.

-

Sphingosine-d7 (internal standard for LC-MS) or NBD-sphinganine (fluorescent substrate).

-

Palmitoyl-CoA (C16:0-CoA).

-

Reaction Buffer: HEPES buffer, pH 7.2, containing 2 mM MgCl2 and 0.1% digitonin.

-

Stop Solution: Chloroform (B151607)/methanol (1:2, v/v) with 12 M formic acid.

-

Chloroform and Water for phase separation.

2. Assay Procedure:

-

Prepare total membrane fractions from cells or tissues of interest.

-

Incubate the membrane fraction (e.g., 5-10 µg of protein) with 5 µM sphingosine-d7 (or NBD-sphinganine) and 25 µM C16:0-CoA in 100 µL of reaction buffer.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 375 µL of stop solution and vortexing.

-

Induce phase separation by adding 125 µL of chloroform and 125 µL of water, followed by centrifugation at 9,000 x g for 3 minutes.

-

Collect the lower organic phase containing the ceramide product.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in an appropriate solvent for analysis.

3. Analysis:

-

LC-MS/MS: Analyze the deuterium-labeled C16-ceramide product by LC-MS/MS. Quantify the product by comparing its peak area to a standard curve.

-

Fluorescence: If using NBD-sphinganine, separate the NBD-C16-dihydroceramide product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify using a fluorescence detector.

Protocol 3: mTOR Activation Assay by Western Blot

This protocol assesses the activation of the mTOR signaling pathway by measuring the phosphorylation of its downstream targets.

1. Materials and Reagents:

-

Cell line of interest (e.g., MCF-7 breast cancer cells).

-

C16-S1P.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-p70 S6 Kinase (Thr389)

-

Total p70 S6 Kinase

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

2. Cell Treatment and Lysis:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

-

Serum-starve the cells for a defined period (e.g., 6-24 hours) to reduce basal mTOR activity.

-

Treat the cells with various concentrations of C16-S1P for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein and loading control antibodies.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.

-

Express the results as fold-change relative to the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: C16-S1P signaling through the S1P2 receptor.

Caption: Experimental workflow for C16-S1P quantification.

Caption: Experimental workflow for CerS6 activity assay.

Conclusion and Future Directions

C16-S1P is an emerging bioactive lipid mediator with distinct signaling properties and important roles in pathophysiology, particularly in cancer biology. Its ability to potently induce CTGF expression through the S1P2-RhoA-YAP signaling axis in renal cell carcinoma highlights its potential as a therapeutic target. However, the field is still in its early stages, and several key questions remain.

Future research should focus on:

-

Elucidating the full receptor profile of C16-S1P: Determining the binding affinities and functional activities of C16-S1P across all five S1P receptors is crucial for a comprehensive understanding of its biological effects.

-

Unbiased screening of downstream targets: Quantitative proteomics and phosphoproteomics studies will provide a global view of the signaling networks regulated by C16-S1P.

-

Investigating the role of C16-S1P in other diseases: The involvement of C16-S1P in other fibrotic diseases, inflammatory conditions, and cancers warrants further investigation.

-

Development of specific pharmacological tools: The generation of selective agonists and antagonists for C16-S1P-mediated signaling will be invaluable for dissecting its functions and exploring its therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of atypical sphingolipid signaling. As our understanding of C16-S1P and its intricate signaling networks continues to grow, so too will the opportunities for novel therapeutic interventions targeting this important bioactive lipid mediator.

References

- 1. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of sphingosine 1-phosphate receptor 2 attenuates chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of anti-proliferative connective tissue growth factor expression in Wilms tumor cells by sphingosine 1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiocrine Sphingosine-1-Phosphate Activation of S1PR2-YAP Signaling Axis in Alveolar Type II Cells Is Essential for Lung Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

C16-Sphingosine-1-Phosphate: A Pivotal Regulator in Cellular Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) is a potent, bioactive sphingolipid metabolite that has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1][2] It plays a fundamental role in regulating cell proliferation, survival, migration, angiogenesis, and immune cell trafficking.[1][3][4] S1P is generated from the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2).[5][6] The biological activity of S1P is intrinsically linked to the acyl chain length of its precursor, ceramide. C16-ceramide, synthesized by ceramide synthase 6 (CerS6), is a key precursor to C16-S1P. This specific length has been shown to have distinct effects on cellular signaling pathways. This guide provides a comprehensive overview of the role of C16-S1P in cellular proliferation, focusing on its signaling mechanisms, the experimental protocols used for its study, and relevant quantitative data.

The Sphingolipid Rheostat: A Balance of Fate

The decision of a cell to proliferate or undergo apoptosis is heavily influenced by the intracellular balance between C16-ceramide and C16-S1P. This concept, often termed the "sphingolipid rheostat," posits that the relative levels of these two interconvertible metabolites determine cell fate.[7][8]

-

C16-Ceramide (Pro-Apoptotic): High levels of C16-ceramide are associated with cell cycle arrest, senescence, and apoptosis.[7][9][10]

-

C16-S1P (Pro-Survival/Proliferative): Conversely, elevated levels of S1P, produced from ceramide, promote cell survival, proliferation, and stress tolerance.[7][8][9]

This dynamic equilibrium is primarily controlled by the activities of ceramide synthases (like CerS6 for C16-ceramide), ceramidases (which break down ceramide to sphingosine), and sphingosine kinases (which phosphorylate sphingosine to S1P).[6][11] In many cancers, this balance is shifted towards higher S1P levels, contributing to uncontrolled proliferation and resistance to apoptosis.[8][12]

Signaling Pathways in C16-S1P-Mediated Cellular Proliferation

C16-S1P exerts its pro-proliferative effects primarily by acting as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3][13][14] The binding of S1P to these receptors, particularly S1PR1 and S1PR3, initiates downstream signaling cascades that converge on key regulators of the cell cycle.[15]

PI3K/Akt/mTOR Pathway

Activation of S1PRs by S1P often leads to the engagement of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central signaling node for cell growth and survival.[15][16]

-

Activation: Ligand-bound S1PRs activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Signal Transduction: PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

Downstream Effects: Activated Akt phosphorylates numerous substrates, including those in the mammalian target of rapamycin (B549165) (mTOR) pathway, to promote protein synthesis, cell growth, and inhibition of apoptosis.[17] Studies have shown that S1P addition increases mTOR phosphorylation.[17] This entire cascade is crucial for the pro-proliferative effects of S1P.[10][15]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is another major route through which S1P promotes proliferation.[16][18]

-

Activation: S1P binding to its receptors can activate small GTPases like Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as p42/44 MAPK).[19]

-

Nuclear Translocation: Phosphorylated ERK (p-ERK) translocates to the nucleus.

-

Gene Expression: In the nucleus, p-ERK activates transcription factors that regulate the expression of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). S1P has been shown to induce the phosphorylation of ERK in various cell types, leading to proliferation.[12][18]

Quantitative Data on S1P

Accurate quantification of S1P is critical for understanding its physiological and pathological roles.[1] Mass spectrometry analysis has shown that S1P concentrations are significantly higher in cancer tissues compared to adjacent normal tissues.[6] For instance, in breast cancer, S1P levels can be approximately twice as high as in normal mammary glands.[6]

| Biological Matrix | Typical S1P Concentration Range | Notes |

| Human Plasma | 100 - 1200 nM | S1P is abundant in blood and lymph.[1][20] |

| Human Serum | 1400 - 1800 nM | Concentrations are higher than plasma due to release from platelets during clotting.[1] |

| Human Lymph | ~100 nM | A steep gradient exists between blood/lymph and tissues.[1][20] |

| Peripheral Tissues | Low nM Range | Low levels are maintained by S1P-degrading enzymes.[6] |

| Breast Cancer Tissue | Significantly higher than normal tissue | Levels in patients with lymph node metastasis are significantly higher.[6] |

Experimental Protocols

Investigating the role of C16-S1P in cellular proliferation requires a combination of techniques to measure cell number, assess signaling pathway activation, and quantify sphingolipid levels.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Principle: Cells are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody conjugated to an enzyme is then used for colorimetric or fluorescent detection.

-

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

-

Treatment: Starve cells (e.g., serum deprivation) to synchronize them, then treat with C16-S1P or vehicle control for a specified period (e.g., 24-48 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation.

-

Fixation & Denaturation: Remove media, fix the cells, and denature the DNA to allow antibody access to the incorporated BrdU.

-

Antibody Incubation: Add an anti-BrdU antibody conjugated to peroxidase.

-

Detection: Add substrate and measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]

-

Western Blotting for Signaling Pathway Activation

This technique is used to detect the phosphorylation (activation) of key proteins like Akt and ERK.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Methodology:

-

Cell Lysis: Treat cells with C16-S1P for a short duration (e.g., 5-30 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate proteins by molecular weight on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and total protein forms as loading controls.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity correlates with the amount of target protein.

-

Sphingosine Kinase (SphK) Activity Assay

Measuring the activity of SphK, the enzyme that produces S1P, is crucial.

-

Principle: The assay measures the production of S1P from sphingosine and ATP. This can be done using radiolabeled ATP or fluorescently labeled sphingosine.

-

Radiometric Assay Methodology: [22][23]

-

Reaction Setup: Prepare a reaction mixture containing cell lysate (as the source of SphK), sphingosine substrate, and [γ-³²P]ATP in an appropriate buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., Bligh-Dyer extraction).

-

Separation: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: Quantify the ³²P-labeled S1P by exposing the TLC plate to a phosphor screen or by scintillation counting of the scraped S1P band.[22][23]

-

-

Fluorescence-Based Assay: An alternative method uses a fluorogenic substrate like NBD-sphingosine. Phosphorylation by SphK causes a quantifiable shift in the spectral properties.[24]

Quantification of C16-S1P by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of S1P species.[1]

-

Principle: S1P is extracted from a biological sample, separated from other lipids by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio.

-

Methodology: [25]

-

Sample Preparation: Collect cells or tissue and add an internal standard (e.g., a deuterated S1P analog).

-

Lipid Extraction: Extract lipids using a protein precipitation or solvent extraction method (e.g., using acidified methanol).

-

LC Separation: Inject the extracted sample into an LC system, typically with a C18 column, to separate different lipid species.

-

MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to specifically detect the precursor and product ions of C16-S1P and the internal standard.

-

Quantification: Create a calibration curve using known concentrations of C16-S1P standards. The concentration in the sample is determined by comparing the ratio of the C16-S1P peak area to the internal standard peak area against the calibration curve.[1]

-

Conclusion

C16-Sphingosine-1-phosphate is a master regulator of cellular proliferation. Through the concept of the sphingolipid rheostat, it counteracts the pro-apoptotic effects of its precursor, C16-ceramide. By activating S1P receptors on the cell surface, it triggers potent pro-survival and pro-proliferative signaling cascades, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways. The upregulation of S1P and the enzymes responsible for its production in various cancers highlights the therapeutic potential of targeting this signaling axis.[3][5][12] Developing inhibitors for sphingosine kinases or antagonists for S1P receptors represents a promising strategy to disrupt uncontrolled cancer cell proliferation and overcome chemoresistance. A thorough understanding of the methodologies outlined in this guide is essential for advancing research and drug development in this critical area of cell biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of sphingosine-1-phosphate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S1P metabolism in cancer and other pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]

- 9. researchgate.net [researchgate.net]

- 10. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells | eLife [elifesciences.org]

- 14. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sphingosine-1-phosphate induces proliferation and morphological changes of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. caymanchem.com [caymanchem.com]

- 25. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of C16-S1P Regulation of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between two key sphingolipids, C16-ceramide (C16-Cer) and sphingosine-1-phosphate (S1P), in the regulation of apoptosis. This dynamic interplay, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with significant implications for cancer biology and therapeutic development.[1][2][3][4] This document details the core signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of these processes.

The Sphingolipid Rheostat: A Balance of Life and Death

The concept of the sphingolipid rheostat posits that the relative intracellular balance between pro-apoptotic ceramide and pro-survival S1P dictates a cell's decision to live or die.[1][2][3][4][5] A shift towards ceramide accumulation promotes cell growth arrest and apoptosis, whereas an increase in S1P levels fosters proliferation, survival, and resistance to apoptotic stimuli.[1][6][7]

-

C16-Ceramide (Pro-Apoptotic): C16-ceramide, a saturated ceramide with a 16-carbon acyl chain, is a central figure in the induction of apoptosis.[5][8] Its accumulation, often triggered by cellular stresses like TNF-α, chemotherapeutic agents, or growth factor withdrawal, initiates a cascade of events leading to programmed cell death.[5][9][10] C16-ceramide primarily exerts its pro-apoptotic effects through the mitochondrial pathway.[8][11][12] It can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[10][11][12][13]

-

Sphingosine-1-Phosphate (S1P) (Anti-Apoptotic): In contrast, S1P is a potent signaling molecule that promotes cell survival and proliferation.[2][3][14] It is generated from the phosphorylation of sphingosine (B13886), which itself is a product of ceramide hydrolysis.[2][15] S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[2][14][16] Activation of these receptors triggers pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][7][17][18][19][20]

The enzymatic machinery that governs the interconversion of these lipids is therefore central to the regulation of the rheostat and represents a key target for therapeutic intervention.[15][21][22] Key enzymes include:

-

Ceramide Synthases (CerS): Responsible for the synthesis of ceramides (B1148491) with varying acyl chain lengths. CerS5 and CerS6 are primarily responsible for C16-ceramide production.[11][23]

-

Ceramidases (CDase): Hydrolyze ceramide to sphingosine, reducing pro-apoptotic ceramide levels and providing the substrate for S1P synthesis.[5][24]

-

Sphingosine Kinases (SphK): Two isoforms, SphK1 and SphK2, phosphorylate sphingosine to generate S1P. SphK1 is a critical regulator of the rheostat, promoting survival.[2][3][9] The role of SphK2 is more complex, with some studies suggesting it can also have pro-apoptotic functions.[25][26]

Signaling Pathways

The opposing effects of C16-ceramide and S1P are mediated through distinct downstream signaling pathways.

dot

Caption: C16-Ceramide apoptotic signaling pathway.

dot

Caption: S1P-mediated cell survival signaling pathway.

dot

Caption: The sphingolipid rheostat model of cell fate.

Quantitative Data

While much of the literature describes the qualitative effects of C16-ceramide and S1P, some studies provide quantitative insights into their roles in apoptosis.

| Stimulus/Treatment | Cell Type | Effect on Sphingolipid Levels | Effect on Apoptosis | Reference |

| TNF-α | Primary Hepatocytes | Increase in endogenous C16-ceramide | Induction of apoptosis | [5] |

| Overexpression of Neutral CDase | Primary Hepatocytes | Inhibition of TNF-α-induced C16-ceramide increase | Inhibition of TNF-α-induced apoptosis | [5] |

| Sphingosine Kinase Inhibitor (DMS) | Primary Hepatocytes | Abrogates the protective effect of NCDase overexpression | Restores TNF-α-induced apoptosis | [5] |

| Androgen Ablation | LNCaP Prostate Cancer Cells | Increase in intracellular ceramide | Induction of apoptosis | [27] |

| Inhibition of Acid Ceramidase (NOE) | LNCaP Prostate Cancer Cells | Enhances androgen ablation-induced ceramide levels | Increase in apoptotic cells | [27] |

| C2-ceramide | PC12 Cells | - | Induction of apoptosis | [9] |

| Overexpression of SphK1 | PC12 Cells | Increased intracellular S1P, decreased ceramide and sphingosine | Marked suppression of apoptosis | [9] |

Experimental Protocols

A robust investigation of the C16-S1P rheostat requires precise methodologies for quantifying sphingolipids and assessing apoptosis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[28][29][30]

-

Lipid Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Perform a one-phase or two-phase lipid extraction using a solvent system such as chloroform:methanol.

-

Include internal standards for each lipid class to be quantified (e.g., C17-ceramide, C17-S1P).

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Separate lipid species using a suitable liquid chromatography method (e.g., reversed-phase or normal-phase chromatography).

-

Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor specific precursor-to-product ion transitions for each sphingolipid and internal standard.

-

Quantify the peak area of each endogenous sphingolipid relative to its corresponding internal standard and determine the concentration using a standard curve.[29]

-

Multiple assays can be employed to measure the extent of apoptosis.

-

Caspase-3 Activity Assay:

-

Treat cells with the desired stimuli.

-

Lyse cells and collect the supernatant.

-

Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate.

-

Measure the fluorescence or absorbance using a plate reader. The signal is proportional to caspase-3 activity.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Harvest and wash cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Fix and permeabilize cells.

-

Incubate cells with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation.

-

dot

Caption: General experimental workflow for studying C16-S1P in apoptosis.

Therapeutic Implications

The central role of the C16-S1P rheostat in determining cell fate makes it an attractive target for therapeutic intervention, particularly in oncology.[1][7][21] Strategies aimed at shifting the balance towards ceramide accumulation and/or S1P depletion are being actively explored.[6][31] These include:

-

Inhibition of Sphingosine Kinase (SphK): Small molecule inhibitors of SphK can block the production of pro-survival S1P, thereby increasing the levels of pro-apoptotic ceramide and sphingosine.[2][3][21]

-

Modulation of Ceramide Metabolism: Targeting enzymes like ceramidases could prevent the breakdown of ceramide, leading to its accumulation and the induction of apoptosis.[15][24]

-